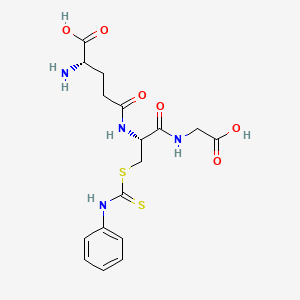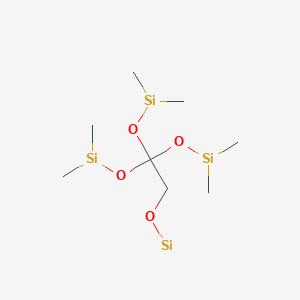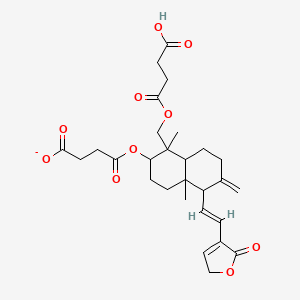
2-Amino-1,4-dihydropurin-6-one;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,4-dihydropurin-6-one;sulfuric acid is a compound that combines a purine derivative with sulfuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-dihydropurin-6-one involves the reaction of guanine with sulfuric acid. Guanine, a purine derivative, reacts with sulfuric acid under controlled conditions to form the desired compound. The reaction typically requires a specific temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of 2-Amino-1,4-dihydropurin-6-one;sulfuric acid involves large-scale synthesis using optimized reaction conditions. The process includes the purification of guanine and its subsequent reaction with sulfuric acid in reactors designed to handle the exothermic nature of the reaction. The product is then purified and crystallized for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1,4-dihydropurin-6-one;sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in various substituted compounds.
Applications De Recherche Scientifique
2-Amino-1,4-dihydropurin-6-one;sulfuric acid has several scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-1,4-dihydropurin-6-one;sulfuric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action include the modulation of enzymatic activity and the alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Amino-1,4-dihydropurin-6-one;sulfuric acid include other purine derivatives such as adenine, guanine, and hypoxanthine. These compounds share structural similarities and can undergo similar chemical reactions.
Uniqueness
What sets this compound apart is its combination with sulfuric acid, which imparts unique chemical properties and reactivity. This combination allows for specific applications and reactions that are not possible with other purine derivatives alone.
Propriétés
Formule moléculaire |
C5H7N5O5S |
|---|---|
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
2-amino-1,4-dihydropurin-6-one;sulfuric acid |
InChI |
InChI=1S/C5H5N5O.H2O4S/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-5(2,3)4/h1,3H,(H3,6,9,10,11);(H2,1,2,3,4) |
Clé InChI |
QGXXDRLJSJERET-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(=N1)C(=O)NC(=N2)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)







![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
aminehydrochloride](/img/structure/B12351121.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)


